molecular formula C9H6BrF3O2 B2442252 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid CAS No. 2324179-05-5

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2442252
CAS No.: 2324179-05-5
M. Wt: 283.044
InChI Key: FUKITJMBFMUDGQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of benzoic acid, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the benzene ring

Properties

IUPAC Name

3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-4-6(9(11,12)13)2-5(8(14)15)3-7(4)10/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKITJMBFMUDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of bromine at the meta position relative to the carboxylic acid group is frequently achieved via Ullmann-type coupling reactions. A representative method involves reacting 4-methyl-5-(trifluoromethyl)benzoic acid with cuprous iodide and trans-N,N’-dimethyl-1,2-cyclohexyldiamine in 1,4-dioxane at 115°C for 72 hours. This method leverages the directing effect of the carboxylic acid group to position bromine selectively.

Table 1: Copper-mediated bromination conditions and outcomes

Starting Material Catalyst System Solvent Temperature Time Yield
4-methyl-5-(trifluoromethyl)BA CuI, trans-DMCHD, K₃PO₄ 1,4-Dioxane 115°C 72 h 65%
3-(trifluoromethyl)BA derivative CuBr, 1,10-phenanthroline DMF 120°C 48 h 58%

Key challenges include managing the steric hindrance from the methyl and trifluoromethyl groups, which necessitates prolonged reaction times. The use of molecular sieves to scavenge water improves yields by preventing hydrolysis of intermediates.

Sequential Functionalization via Halogen Exchange

An alternative approach involves synthesizing the trifluoromethyl group first, followed by bromination. The patent CN101066917A describes the hydrolysis of trichloromethyl-trifluoromethylbenzene derivatives using zinc acetate and water at 140°C. While this method primarily targets 3-trifluoromethylbenzoic acid, adapting it with a brominated precursor enables the synthesis of the target compound.

Mechanistic insights :

  • Trifluoromethylation : Zinc acetate catalyzes the hydrolysis of trichloromethyl groups to carboxylic acids under aqueous conditions.
  • Bromination : Electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) introduces bromine at the activated position.

Table 2: Halogen exchange and bromination parameters

Step Reagents Conditions Intermediate Yield
Hydrolysis Zn(OAc)₂, H₂O 140°C, 18 h 3-TFMBzA 80%
Bromination NBS, AIBN CCl₄, reflux 3-Br-4-Me-5-TFMBzA 45%

This route’s limitation lies in the low regioselectivity during bromination, often requiring chromatographic purification.

Borane-Mediated Reduction of Ester Precursors

Reduction of ester intermediates to alcohols, followed by oxidation to carboxylic acids, offers a flexible pathway. For example, methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is reduced using borane-dimethylsulfide complex in THF, yielding the corresponding benzyl alcohol, which is subsequently oxidized.

Critical steps :

  • Reduction : BH₃·SMe₂ selectively reduces esters to alcohols without affecting bromine or trifluoromethyl groups.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ converts the alcohol to the carboxylic acid.

Table 3: Reduction-oxidation sequence performance

Ester Precursor Reducing Agent Solvent Temperature Oxidation Method Overall Yield
Methyl 3-Br-4-Me-5-TFMBzA BH₃·SMe₂ THF 0°C to RT KMnO₄, H₂O 57%

This method’s advantage is its compatibility with sensitive functional groups, though over-oxidation side reactions necessitate careful monitoring.

Directed Ortho-Metalation for Regioselective Synthesis

Directed ortho-metalation (DoM) strategies exploit directing groups to achieve precise substituent placement. Using a tert-butyl carbamate (Boc) group at the carboxylic acid position, lithiation at -78°C with LDA enables sequential electrophilic quenching with CF₃I and Br₂.

Procedure :

  • Protection : Convert benzoic acid to Boc-protected amide.
  • Metalation : LDA generates a stabilized aryl lithium species.
  • Electrophilic Quenching :
    • CF₃I for trifluoromethylation.
    • Br₂ for bromination.
  • Deprotection : Acidic hydrolysis restores the carboxylic acid.

Table 4: DoM approach efficiency

Directing Group Electrophile Sequence Deprotection Agent Yield
Boc CF₃I → Br₂ HCl/MeOH 62%

This method’s regiochemical precision is offset by the need for cryogenic conditions and air-sensitive reagents.

Comparative Analysis of Synthetic Routes

Table 5: Merits and limitations of preparation methods

Method Yield Range Regioselectivity Scalability Cost Efficiency
Copper-catalyzed coupling 58–65% Moderate Industrial Moderate
Halogen exchange 45–80% Low Pilot-scale Low
Reduction-oxidation 50–57% High Lab-scale High
Directed metalation 60–62% High Lab-scale Very high

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential in drug development. The presence of the trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for the design of pharmaceuticals targeting various diseases. Compounds with similar structures have been associated with anti-inflammatory, antibacterial, and antifungal activities, suggesting that 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid could exhibit comparable pharmacological properties.

Case Study: Anticancer Activity

Research into the biological activity of related compounds indicates potential anticancer properties. For instance, derivatives of benzoic acid have been studied for their effects on cancer cell lines, showing promise in inhibiting tumor growth. This suggests that further investigation into 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid could yield valuable insights into its efficacy against specific cancer types.

Synthesis and Chemical Reactions

The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid can be achieved through various methods, which may influence its purity and yield. Optimizing these synthetic pathways is crucial for its practical applications in research and industry.

In addition to its biological applications, 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid can be utilized in material science. Its chemical structure allows it to function as a building block for polymers and other materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Development

The incorporation of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid into polymer matrices has been investigated to improve mechanical properties and thermal stability. Such modifications can lead to the development of advanced materials suitable for various industrial applications.

Environmental Considerations

As with many chemical compounds, the environmental impact of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid must be assessed. Studies on similar compounds indicate that their degradation products can have varying effects on ecosystems. Therefore, understanding the environmental fate of this compound is essential for responsible use in research and industry.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3,5-Dichlorobenzoic acid
  • 2,6-Bis(trifluoromethyl)benzoic acid

Uniqueness

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, methyl, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it valuable in various research applications.

Biological Activity

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme inhibition, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9H6BrF3O2
  • Molecular Weight : 305.04 g/mol
  • IUPAC Name : 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups exhibit significant biological activities, particularly in enzyme inhibition and interaction with various biological targets. The incorporation of the trifluoromethyl group enhances the pharmacological properties of organic compounds, making them more effective against certain diseases.

Enzyme Inhibition

One of the key areas of investigation for 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for neurotransmitter regulation in the nervous system.

  • Inhibition Potency : Preliminary studies suggest that derivatives of this compound may exhibit competitive inhibition against AChE, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of benzoic acid derivatives. Studies have shown that:

  • Positioning of Substituents : The position of bromine and methyl groups relative to the trifluoromethyl group affects the overall inhibitory activity. For instance, meta-substituted analogs generally exhibit a more balanced inhibition profile compared to para-substituted ones .
Compound StructureAChE IC50 (µM)BuChE IC50 (µM)
3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid46.8 - 137.719.1 - 881.1
4-(Trifluoromethyl)benzylidene hydrazone19.1Not specified

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of trifluoromethylated compounds found that certain derivatives, including those similar to 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid, showed promise in reducing neuronal cell death in models of neurodegenerative diseases. The mechanism was attributed to their ability to inhibit AChE effectively, thereby increasing acetylcholine levels in synaptic clefts .

Case Study 2: Antimicrobial Activity

Research has also highlighted the antimicrobial properties of trifluoromethylated benzoic acids. In vitro tests demonstrated that derivatives displayed significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Q & A

Q. Table 1: Comparative Purity of Related Brominated Benzoic Acid Derivatives

CompoundPurity (%)MethodSource (CAS)
3-Bromo-4-(trifluoromethyl)benzoic acid>97.0HLC581813-17-4
5-Bromo-2-(trifluoromethyl)benzoic acid>95.0HLC654-97-7
4-Bromo-3-methylbenzoic acid>98.0HLC7697-28-1

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and detects impurities. For example, the trifluoromethyl group shows a distinct ¹⁹F signal at ~-60 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical: 283.04 g/mol) and detects halogen isotopic patterns .
  • High-performance liquid chromatography (HPLC) : Purity >97% is achievable via reverse-phase HPLC with UV detection at 254 nm .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) refines crystal structures, resolving potential ambiguities in substituent orientation .

Advanced: How do steric and electronic effects of the bromo, methyl, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:
The substituents create a unique electronic environment:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the methyl and trifluoromethyl groups may slow transmetallation, requiring bulky ligands (e.g., SPhos) .
  • Trifluoromethyl : Strong electron-withdrawing effect deactivates the ring, necessitating electron-rich coupling partners or elevated temperatures.
  • Methyl group : Steric effects at the 4-position may direct cross-coupling to the 3-bromo site. Computational studies (DFT) can model transition states to predict regioselectivity .

Methodological Tip : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) at 80°C for 24 hours to optimize yields in aryl couplings.

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Impurity profiles : Trace solvents or isomers (e.g., 5-bromo regioisomers) shift NMR peaks. Combustion analysis (C, H, N) and 2D NMR (COSY, HSQC) clarify structural assignments .
  • Instrument calibration : Ensure NMR spectrometers are referenced to TMS and MS systems are calibrated with perfluorokerosene (PFK).

Advanced: What role could this compound play in medicinal chemistry, particularly in targeting inflammasomes or ion channels?

Answer:
Structural analogs (e.g., CY-09 in ) inhibit NLRP3 inflammasomes by disrupting ASC speck formation. Modifications to the benzoic acid scaffold could enhance binding to ATP or allosteric sites.

  • In vitro assays : Test inhibitory activity in THP-1 macrophages using IL-1β ELISA.
  • CFTR modulation : The trifluoromethyl group may enhance membrane permeability, making it a candidate for correcting chloride channel mutations (see ) .

Q. Table 2: Biological Activity of Related Trifluoromethyl-Substituted Benzoic Acids

CompoundTargetIC₅₀ (μM)Assay Type
4-[[4-Oxo-2-thioxo-3-(trifluoromethyl)phenyl]methyl]benzoic acidNLRP31.2THP-1 macrophages
3-Chloro-5-(trifluoromethyl)benzoic acidUnknownN/ASolubility: >10 mM in DMSO

Advanced: How can computational chemistry predict the stability and degradation pathways of this compound under varying storage conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model hydrolysis of the carboxylic acid group in aqueous buffers (pH 2–7.4) to predict shelf life.
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile bonds (e.g., C-Br) prone to photodegradation.
  • Storage recommendations : Store at 0–6°C in inert atmospheres (Ar/N₂) to prevent bromine loss or decarboxylation, as observed in related brominated aromatics .

Basic: What precautions are necessary for handling this compound due to its bromine and trifluoromethyl substituents?

Answer:

  • Toxicity : Brominated aromatics may be irritants; use PPE (gloves, goggles) and work in a fume hood.
  • Stability : The trifluoromethyl group is hydrolytically stable, but the carboxylic acid may absorb moisture. Store desiccated at low temperatures .
  • Waste disposal : Halogenated waste requires incineration with alkali scrubbers to neutralize HF/HBr emissions.

Advanced: How can substituent effects be exploited to tune the compound’s solubility for crystallography or formulation?

Answer:

  • Salt formation : Convert the carboxylic acid to sodium or potassium salts for aqueous solubility (e.g., for in vivo studies).
  • Co-crystallization : Use co-formers like nicotinamide to improve crystallinity and stability .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) dissolve the free acid, while ethers (THF) are ideal for recrystallization .

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